molecular formula C15H16F3N3O2S B4266927 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B4266927
M. Wt: 359.4 g/mol
InChI Key: CQXBEFCFGCBKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as PTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. PTTB is a member of the thiadiazole family of compounds, which are known for their diverse chemical and biological properties.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is complex and varies depending on its application. In medicine, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer, inflammation, and neurodegenerative diseases. It has been shown to bind to specific receptors on these proteins, leading to their inhibition and potential therapeutic benefits.
In agriculture, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to inhibit the growth of plant pathogens and weeds by disrupting their cellular processes. It has been shown to interfere with the synthesis of certain proteins and enzymes that are essential for their growth and survival.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to have various biochemical and physiological effects depending on its application. In medicine, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases, leading to potential therapeutic benefits.
In agriculture, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to have herbicidal and fungicidal effects. It has been shown to inhibit the growth of certain plant pathogens and weeds, making it a potential alternative to traditional chemical pesticides.

Advantages and Limitations for Lab Experiments

4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several advantages and limitations for lab experiments. One of its advantages is its unique chemical and biological properties, which make it a promising candidate for various scientific applications. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of its limitations is its potential toxicity and side effects, which can make it difficult to work with in certain applications. It also has limited solubility in certain solvents, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide. In medicine, further research is needed to fully understand its potential therapeutic benefits and mechanisms of action. It may also be useful to explore its potential use in combination with other drugs or therapies.
In agriculture, further research is needed to optimize its herbicidal and fungicidal properties and to explore its potential use in sustainable agriculture practices.
In materials science, further research is needed to explore its potential use in the development of organic electronic devices and to optimize its electronic properties for these applications.

Scientific Research Applications

4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases, leading to potential therapeutic benefits.
In agriculture, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential use as a herbicide and fungicide. It has been found to inhibit the growth of certain plant pathogens and weeds, making it a potential alternative to traditional chemical pesticides.
In materials science, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential use in the development of organic electronic devices such as solar cells and light-emitting diodes. Its unique chemical and electronic properties make it a promising candidate for these applications.

properties

IUPAC Name

4-pentoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2S/c1-2-3-4-9-23-11-7-5-10(6-8-11)12(22)19-14-21-20-13(24-14)15(16,17)18/h5-8H,2-4,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXBEFCFGCBKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

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